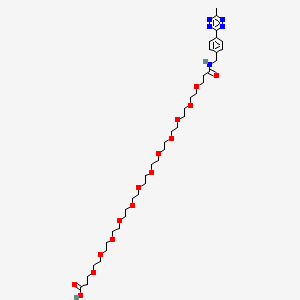

Methyltetrazine-amino-PEG12-CH2CH2COOH

Beschreibung

Methyltetrazine-amino-PEG12-CH2CH2COOH is a multifunctional PEGylated compound designed for bioconjugation and click chemistry applications. Its structure comprises three key components:

- Methyltetrazine: A bioorthogonal reactive group that enables rapid, catalyst-free conjugation with trans-cyclooctene (TCO) derivatives under mild conditions . The methyl substituent enhances the stability of the tetrazine moiety, reducing premature degradation .

- PEG12 spacer: A 12-unit polyethylene glycol (PEG) chain that improves water solubility, reduces immunogenicity, and increases circulation time in biological systems .

- Carboxylic acid terminus (CH2CH2COOH): Facilitates covalent conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated coupling (e.g., EDC or HATU) .

This compound is widely used in drug delivery, antibody-drug conjugate (ADC) development, and biomaterial engineering due to its dual reactivity (tetrazine-click and amine-carboxyl coupling) and biocompatibility .

Eigenschaften

Molekularformel |

C38H63N5O15 |

|---|---|

Molekulargewicht |

829.9 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C38H63N5O15/c1-33-40-42-38(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-37(45)46/h2-5H,6-32H2,1H3,(H,39,44)(H,45,46) |

InChI-Schlüssel |

JTVYTYFCYANDCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG12-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG spacer and an amino group. The synthetic route typically involves the following steps:

Activation of PEG: The PEG spacer is activated using reagents such as N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC).

Coupling with Methyltetrazine: The activated PEG is then coupled with methyltetrazine under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of Methyltetrazine-amino-PEG12-CH2CH2COOH involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyltetrazine-amino-PEG12-CH2CH2COOH undergoes various types of chemical reactions, including:

Click Chemistry Reactions: Rapid and specific reactions with TCO derivatives.

Substitution Reactions: Reactions with carboxylic acids and activated esters.

Common Reagents and Conditions

Reagents: Common reagents include NHS, DCC, and TCO derivatives.

Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents.

Major Products

The major products formed from these reactions are bioconjugates, where Methyltetrazine-amino-PEG12-CH2CH2COOH is linked to various biomolecules such as proteins, peptides, and oligonucleotides .

Wissenschaftliche Forschungsanwendungen

Methyltetrazine-amino-PEG12-CH2CH2COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker for chemical labeling and bioconjugation.

Biology: Facilitates the tagging and tracking of biomolecules in biological systems.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

Industry: Utilized in the production of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COOH involves its ability to undergo rapid and specific click chemistry reactions with TCO derivatives. This reaction forms a stable covalent bond, enabling the efficient conjugation of biomolecules. The methyltetrazine group acts as a bioorthogonal handle, allowing for selective and precise labeling without interfering with biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Methyltetrazine-amino-PEG12-CH2CH2COOH with structurally or functionally analogous PEGylated reagents:

Reactivity and Stability

- Methyltetrazine vs. Azide: Methyltetrazine reacts with TCO at rates >1,000 M⁻¹s⁻¹, outperforming azide-DBCO (dibenzocyclooctyne) systems (~1–10 M⁻¹s⁻¹) in speed .

- Maleimide vs. Carboxylic Acid : Maleimide groups target cysteine thiols but are prone to hydrolysis at physiological pH, whereas carboxylic acid groups (activated via EDC/HATU) provide stable amide bonds .

- Thiol vs. Methyltetrazine : Thiols require reducing environments to prevent oxidation, whereas methyltetrazine maintains reactivity in aerobic conditions .

Solubility and Biocompatibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.